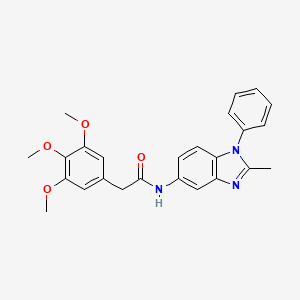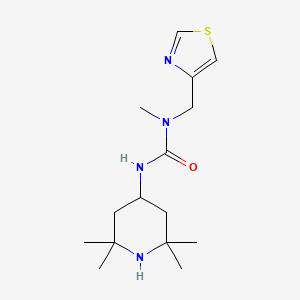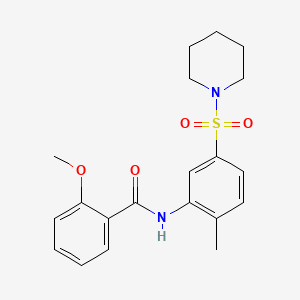
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent that can prevent neuronal damage caused by oxidative stress. In drug discovery, this compound has been used as a lead compound to design and synthesize new analogs with improved properties.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function. In animal models, this compound has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using simple and inexpensive starting materials, and it is relatively stable under normal lab conditions. Additionally, this compound has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound also has some limitations, including its solubility and specificity. This compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound has low specificity for some targets, which can make it difficult to study its effects on specific pathways.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, including the design and synthesis of new analogs with improved properties, the study of its effects on specific targets and pathways, and the development of new applications in various fields. One possible direction is the design of this compound analogs that are more soluble and specific for certain targets. Another direction is the study of this compound's effects on specific signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has potential applications in other fields such as agriculture and environmental science, where it can be used as a pesticide or a pollutant remover.
Métodos De Síntesis
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide can be synthesized using various methods, but the most common one involves the reaction of 2-methyl-1-phenylbenzimidazole-5-carboxylic acid with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting this compound is then purified using column chromatography. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Propiedades
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-26-20-15-18(10-11-21(20)28(16)19-8-6-5-7-9-19)27-24(29)14-17-12-22(30-2)25(32-4)23(13-17)31-3/h5-13,15H,14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROACKUORFLGKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)

![4-[(1-Bromonaphthalen-2-yl)oxymethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7532983.png)

![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B7533001.png)

